Fraxidin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Vorläufer bei der Synthese anderer Cumarinderivate verwendet.

Biologie: Untersucht auf seine Rolle bei der Modulation biologischer Pfade, einschließlich antioxidativer und entzündungshemmender Pfade.

Medizin: Studiert auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Krankheiten wie Krebs, Herz-Kreislauf-Erkrankungen und neurodegenerativen Erkrankungen.

Industrie: Wird bei der Entwicklung von natürlichen Antioxidantien und Konservierungsstoffen für Lebensmittel und Kosmetikprodukte eingesetzt

5. Wirkmechanismus

Fraxidin übt seine Wirkungen über verschiedene Mechanismen aus:

Antioxidative Aktivität: this compound fängt freie Radikale ab und reguliert antioxidative Enzyme nach oben, wodurch Zellen vor oxidativem Stress geschützt werden.

Entzündungshemmende Aktivität: Es hemmt die Aktivierung des Kernfaktors Kappa-Lichtkette-Enhancer von aktivierten B-Zellen (NF-κB) und reduziert die Produktion von proinflammatorischen Zytokinen.

Krebshemmende Aktivität: This compound induziert die Apoptose in Krebszellen, indem es Pfade wie den mitochondrialen Apoptoseweg moduliert und die Zellproliferation hemmt.

Wirkmechanismus

Target of Action

Fraxidin, a natural coumarin compound, primarily targets human umbilical vein endothelial cells (HUVECs) and has shown to have a protective effect against cytotoxicity induced by H2O2 . It also interacts with the principal human metabolizing enzyme, cytochrome P450 3A4 (CYP3A4) .

Mode of Action

This compound exhibits a free radical scavenging effect at high concentrations (0.5 mM), providing a cell protective effect against H2O2-mediated oxidative stress . It helps recover the viability of HUVECs damaged by H2O2 treatment and reduces lipid peroxidation and the internal reactive oxygen species level elevated by H2O2 treatment .

Biochemical Pathways

This compound affects the biochemical pathways related to oxidative stress. It upregulates anti-apoptotic genes (clusterin and apoptosis inhibitor 5) and a tumor suppressor gene (ST13) . This modulation of gene expression contributes to its protective effects against oxidative stress.

Result of Action

The molecular and cellular effects of this compound’s action include the recovery of cell viability, reduction of lipid peroxidation, and decrease in the internal reactive oxygen species level elevated by H2O2 treatment . It also upregulates certain genes, contributing to its protective effects against oxidative stress .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, oxidative stress conditions can enhance the protective effects of this compound . .

Biochemische Analyse

Biochemical Properties

Fraxidin interacts with various biomolecules in biochemical reactions. It has been shown to exhibit protective effects against cytotoxicity induced by H2O2 in human umbilical vein endothelial cells (HUVECs) . This suggests that this compound may interact with enzymes and proteins involved in oxidative stress responses.

Cellular Effects

This compound has been observed to have significant effects on cellular processes. It has been found to recover the viability of HUVECs damaged by H2O2 treatment and reduce the lipid peroxidation and the internal reactive oxygen species level elevated by H2O2 treatment . This indicates that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to upregulate antiapoptotic genes (clusterin and apoptosis inhibitor 5) and a tumor suppressor gene (ST13) . This suggests that this compound may interact with these biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression.

Temporal Effects in Laboratory Settings

Given its observed cellular protective activity and antioxidative effect , it can be hypothesized that this compound may exhibit stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

Given its observed cellular protective activity , it is possible that this compound may exhibit threshold effects and potential toxic or adverse effects at high doses.

Metabolic Pathways

It is known that this compound shows its antioxidative effect through inhibition of the cyclo AMP phosphodiesterase enzyme . This suggests that this compound may interact with this enzyme and potentially affect metabolic flux or metabolite levels.

Transport and Distribution

Given its observed cellular protective activity , it is possible that this compound may interact with transporters or binding proteins and have effects on its localization or accumulation.

Subcellular Localization

Given its observed cellular protective activity , it is possible that this compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Vorbereitungsmethoden

Synthetische Verfahren und Reaktionsbedingungen: Fraxidin kann durch verschiedene Methoden synthetisiert werden. Ein übliches synthetisches Verfahren beinhaltet die Methylierung von Fraxetin (7,8-Dihydroxy-6-methoxycumarin) mit Methyliodid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion findet typischerweise in einem Lösungsmittel wie Aceton unter Rückflussbedingungen statt .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet häufig die Extraktion aus pflanzlichen Quellen, gefolgt von der Reinigung. Techniken wie Mikrowellen-gestützte Extraktion, mechanochemische Verfahren und Ultraschall-gestützte Extraktion werden verwendet, um this compound aus pflanzlichen Materialien zu isolieren. Diese Verfahren sind aufgrund ihrer Effizienz und ihrer geringeren Umweltbelastung von Vorteil .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Fraxidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann zu Fraxetin oxidiert werden.

Reduktion: Die Reduktion von this compound kann Dihydrothis compound ergeben.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Hydroxyl- und Methoxygruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid können unter sauren oder basischen Bedingungen verwendet werden.

Reduktion: Katalytische Hydrierung mit Palladium auf Kohle ist eine übliche Methode.

Substitution: Reagenzien wie Methyliodid oder Ethylbromid in Gegenwart einer Base werden für Methylierungs- oder Ethylierungsreaktionen verwendet.

Hauptprodukte:

Oxidation: Fraxetin.

Reduktion: Dihydrothis compound.

Substitution: Methylierte oder ethylierte Derivate von this compound.

Vergleich Mit ähnlichen Verbindungen

Fraxidin ist strukturell mit anderen Cumarinderivaten wie Fraxetin, Esculetin und Skopoletin verwandt. Im Vergleich zu diesen Verbindungen verfügt this compound aufgrund des Vorhandenseins von sowohl Hydroxyl- als auch Methoxygruppen über einzigartige Eigenschaften, die zu seinen unterschiedlichen biologischen Aktivitäten beitragen.

Ähnliche Verbindungen:

Fraxetin: 7,8-Dihydroxy-6-methoxycumarin.

Esculetin: 6,7-Dihydroxycumarin.

Skopoletin: 7-Hydroxy-6-methoxycumarin.

Die einzigartige Kombination von funktionellen Gruppen in this compound macht es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen.

Eigenschaften

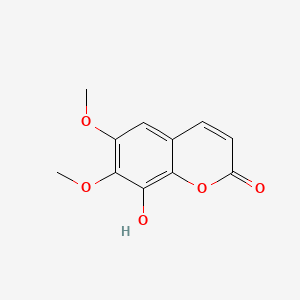

IUPAC Name |

8-hydroxy-6,7-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-14-7-5-6-3-4-8(12)16-10(6)9(13)11(7)15-2/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFBKOHHLAWWTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C=CC(=O)O2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200499 | |

| Record name | Fraxidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

525-21-3 | |

| Record name | Fraxidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fraxidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fraxidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-hydroxy-6,7-dimethoxy-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.